REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1>C(O)(=O)C.Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:12])=[O:10])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
A solid that separated
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with ether
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 10 % potassium hydroxide
|
Type
|
WASH
|
Details
|
The potassium hydroxide solution was washed with ether and neutralized with hydrochloric acid
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether removed by distillation
|
Type
|
CUSTOM
|
Details
|
The resulting dark, brown solid was recrystallized from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |